

physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

Cat. No.: B582466

[Get Quote](#)

An In-depth Technical Guide to 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(Chloromethyl)-3-fluoro-5-nitrobenzene**, a halogenated nitroaromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Information

1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a substituted benzene derivative with the molecular formula $C_7H_5ClFNO_2$.^[1] Its chemical structure consists of a benzene ring substituted with a chloromethyl group, a fluorine atom, and a nitro group at positions 1, 3, and 5, respectively.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-(Chloromethyl)-3-fluoro-5-nitrobenzene** is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models due to the limited amount of publicly available experimental data for this specific compound.

Property	Value	Source
CAS Number	1214344-25-8	[1]
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1]
Molecular Weight	189.57 g/mol	[2]
IUPAC Name	1-(chloromethyl)-3-fluoro-5-nitrobenzene	[1]
Synonyms	3-Fluoro-5-nitrobenzyl chloride	[1] [3] [4]
Predicted XLogP3	2.6	[5]
Predicted Boiling Point	Data not available	
Predicted Melting Point	Data not available	
Solubility	Data not available	

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **1-(Chloromethyl)-3-fluoro-5-nitrobenzene** are not readily available in the public domain. However, the synthesis of structurally similar compounds, such as other substituted (chloromethyl)nitrobenzene derivatives, typically involves the chloromethylation of a corresponding nitroaromatic precursor. [\[6\]](#) This reaction often utilizes paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

The reactivity of **1-(Chloromethyl)-3-fluoro-5-nitrobenzene** is dictated by its functional groups. The chloromethyl group is a reactive site for nucleophilic substitution reactions, making it a useful building block for introducing the 3-fluoro-5-nitrobenzyl moiety into larger molecules. [\[7\]](#) The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. [\[8\]](#)

General Synthetic Workflow

The following diagram illustrates a plausible, generalized synthetic pathway for **1-(Chloromethyl)-3-fluoro-5-nitrobenzene**, based on common organic chemistry principles.

General Synthetic Workflow for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway for **1-(Chloromethyl)-3-fluoro-5-nitrobenzene**.

Experimental Protocols

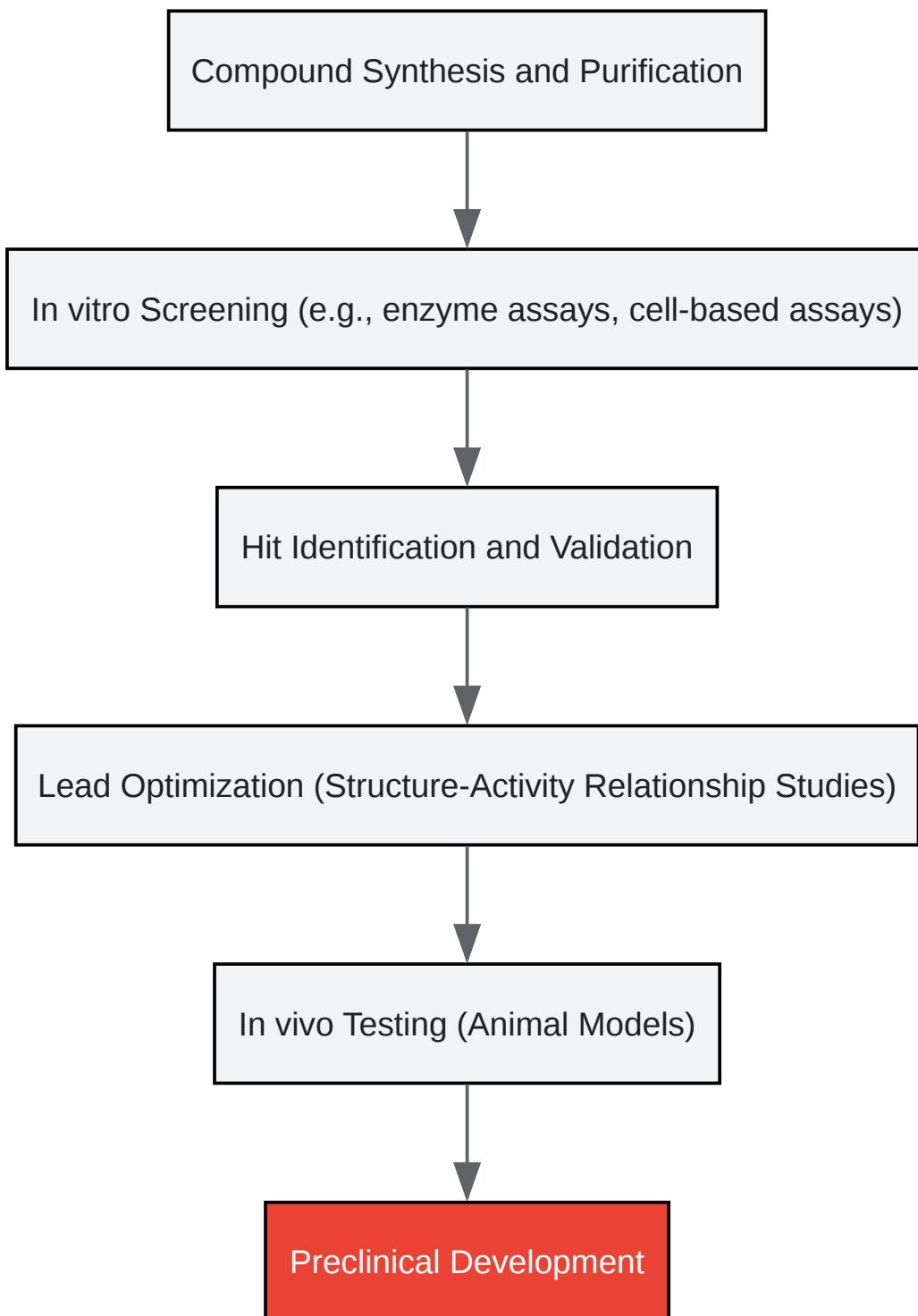
Specific, validated experimental protocols for the synthesis, purification, and analysis of **1-(Chloromethyl)-3-fluoro-5-nitrobenzene** are not available in the reviewed literature. However, general analytical methods for halogenated nitroaromatic compounds can be adapted.

Proposed Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and purity assessment of this volatile compound.
- High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and a UV detector could be used for purification and quantitative analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR would be invaluable for structural elucidation and confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around $1530\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1345\text{ cm}^{-1}$), the C-Cl bond, and the C-F bond.

Biological Activity and Drug Development Potential


There is currently no publicly available information on the biological activity, pharmacological effects, or involvement in any signaling pathways of **1-(Chloromethyl)-3-fluoro-5-nitrobenzene**.

Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and some are used in pharmaceuticals.^{[9][10]} The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate their physicochemical and pharmacokinetic properties.^[11] The structure-activity relationships of nitrobenzyl halides and their derivatives have been studied in the context of developing bioreductive alkylating agents for cancer therapy.^[12] However, without specific data for **1-(Chloromethyl)-3-fluoro-5-nitrobenzene**, its potential in drug development remains speculative.

Logical Relationship for Potential Biological Evaluation

Should this compound be investigated for biological activity, a typical workflow for its evaluation would follow the logical steps outlined in the diagram below.

Logical Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Based on information for structurally related compounds, **1-(Chloromethyl)-3-fluoro-5-nitrobenzene** should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is listed with hazard statements indicating it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[\[1\]](#)

Conclusion

1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a chemical intermediate with potential applications in organic synthesis. While its basic chemical identifiers are known, there is a significant lack of publicly available experimental data regarding its physical properties, detailed synthetic protocols, and biological activity. Further research is required to fully characterize this compound and explore its potential applications, particularly in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 3-fluoro-5-nitrobenzyl chloride | Chemrio [chemrio.com]
- 4. 3-Fluoro-5-nitrobenzyl chloride/CAS:1214344-25-8-HXCHEM [hxchem.net]
- 5. 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 8. mdpi.com [mdpi.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- To cite this document: BenchChem. [physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582466#physical-and-chemical-properties-of-1-chloromethyl-3-fluoro-5-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com